molecular formula C7H12N2O3 B11761198 Methyl (R)-2-carbamoylpyrrolidine-1-carboxylate

Methyl (R)-2-carbamoylpyrrolidine-1-carboxylate

Cat. No.: B11761198
M. Wt: 172.18 g/mol
InChI Key: JASDYWILTVNTCX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-2-carbamoylpyrrolidine-1-carboxylate is an organic compound with a unique structure that includes a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-carbamoylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a methylating agent. One common method is the reaction of ®-2-carbamoylpyrrolidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-carbamoylpyrrolidine-1-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-carbamoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the methyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-2-carbamoylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl ®-2-carbamoylpyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-carbamoylpyrrolidine-1-carboxylate: The enantiomer of the compound, with similar but distinct biological activities.

    Ethyl ®-2-carbamoylpyrrolidine-1-carboxylate: A structurally similar compound with an ethyl ester group instead of a methyl ester.

    Methyl ®-2-carbamoylpiperidine-1-carboxylate: A related compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

Methyl ®-2-carbamoylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the ®-configuration and the carbamoyl and methyl ester groups make it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl (2R)-2-carbamoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-12-7(11)9-4-2-3-5(9)6(8)10/h5H,2-4H2,1H3,(H2,8,10)/t5-/m1/s1

InChI Key

JASDYWILTVNTCX-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)N1CCC[C@@H]1C(=O)N

Canonical SMILES

COC(=O)N1CCCC1C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.